molecular formula C18H22N2 B13447505 (S)-1,2-dibenzylpiperazine

(S)-1,2-dibenzylpiperazine

Cat. No.: B13447505
M. Wt: 266.4 g/mol
InChI Key: NUGGDPZUASKXAU-SFHVURJKSA-N
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Description

(S)-1,2-dibenzylpiperazine is a chiral compound belonging to the piperazine family, characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,2-dibenzylpiperazine typically involves the reaction of piperazine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1,2-dibenzylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with biological targets.

    Medicine: Studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (S)-1,2-dibenzylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    1,4-dibenzylpiperazine: Similar structure but with benzyl groups at different positions.

    N-benzylpiperazine: Contains only one benzyl group.

    1,2-diphenylpiperazine: Similar structure but with phenyl groups instead of benzyl groups.

Uniqueness

(S)-1,2-dibenzylpiperazine is unique due to its chiral nature and the specific positioning of the benzyl groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

(2S)-1,2-dibenzylpiperazine

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-14-19-11-12-20(18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1

InChI Key

NUGGDPZUASKXAU-SFHVURJKSA-N

Isomeric SMILES

C1CN([C@H](CN1)CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1CN(C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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